

2-Benzhydryl-2H-pyran-4(3H)-one as a chemical probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzhydryl-2H-pyran-4(3H)-one

Cat. No.: B3285519

[Get Quote](#)

As a chemical probe, 2-(Morpholin-4-yl)-6-(thianthren-1-yl)-4H-pyran-4-one (NU7026) serves as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for studying DNA-PK signaling and its role in cellular processes, particularly DNA repair and cancer biology.

Application Notes

Introduction: 2-(Morpholin-4-yl)-6-(thianthren-1-yl)-4H-pyran-4-one, commonly known as NU7026, is a synthetic small molecule that belongs to the 2,6-disubstituted pyran-4-one class of compounds. It functions as an ATP-competitive inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs). Due to its selectivity for DNA-PK over other related kinases such as PI3K, ATM, and ATR, NU7026 is a valuable tool for dissecting the specific roles of DNA-PK in cellular responses to DNA damage.

Mechanism of Action: NU7026 binds to the ATP-binding pocket of the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the phosphorylation of downstream substrates. This inhibition of DNA-PK activity disrupts the NHEJ pathway, leading to an accumulation of unrepaired DSBs. Consequently, cells treated with NU7026 exhibit increased sensitivity to DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics.

Applications:

- Elucidation of the DNA-PK signaling pathway: NU7026 can be used to investigate the downstream targets of DNA-PK and its role in various cellular processes, including cell cycle checkpoints, apoptosis, and transcription.
- Cancer research: As an inhibitor of a crucial DNA repair pathway, NU7026 can be employed to study the effects of DNA-PK inhibition on cancer cell survival and to explore its potential as a sensitizing agent for radiotherapy and chemotherapy.
- Drug development: NU7026 serves as a lead compound for the development of novel and more potent DNA-PK inhibitors for therapeutic applications.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of NU7026 against DNA-PK and other related kinases.

Kinase	IC50 (μM)	Selectivity vs. DNA-PK
DNA-PK	0.23	-
PI3K	13.0	~57-fold
ATM	>100	>435-fold
ATR	>100	>435-fold

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol describes a biochemical assay to measure the inhibitory activity of NU7026 on purified DNA-PK enzyme.

Materials:

- Human DNA-PK enzyme (e.g., Promega, V4106)
- DNA-PK substrate (e.g., a peptide substrate derived from p53)

- [γ -³²P]ATP
- Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)
- NU7026 (dissolved in DMSO)
- Phosphocellulose paper
- Scintillation counter

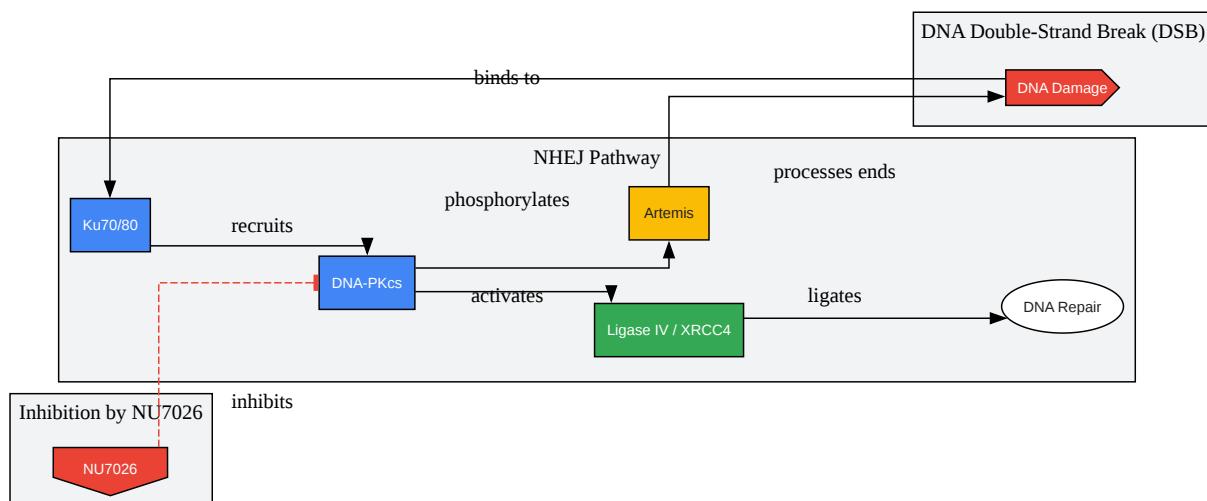
Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, DNA-PK enzyme, and the peptide substrate.
- Add varying concentrations of NU7026 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction for 10 minutes at 30°C.
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Measure the amount of incorporated ³²P using a scintillation counter.
- Calculate the percentage of DNA-PK activity inhibition for each concentration of NU7026 and determine the IC₅₀ value.

Cellular Assay for DNA Damage (γ H2AX Staining)

This protocol describes a cell-based assay to assess the effect of NU7026 on the repair of DNA double-strand breaks by measuring the levels of phosphorylated H2AX (γ H2AX), a marker of DSBs.

Materials:


- Cancer cell line of interest (e.g., HeLa, U2OS)
- Cell culture medium and supplements
- NU7026 (dissolved in DMSO)
- DNA-damaging agent (e.g., ionizing radiation or etoposide)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against γH2AX
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Fluorescence microscope or flow cytometer

Procedure:

- Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
- Pre-treat the cells with NU7026 or DMSO for 1-2 hours.
- Induce DNA damage by exposing the cells to a DNA-damaging agent.
- Incubate the cells for the desired time points to allow for DNA repair.
- Fix the cells with the fixation solution.

- Permeabilize the cells with the permeabilization buffer.
- Block non-specific antibody binding with the blocking buffer.
- Incubate the cells with the primary antibody against γ H2AX.
- Wash the cells with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody and DAPI.
- Wash the cells with PBS.
- Visualize and quantify the γ H2AX foci using a fluorescence microscope or measure the overall fluorescence intensity using a flow cytometer.

Visualizations

[Click to download full resolution via product page](#)

Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by NU7026.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for in vitro and cellular assays with NU7026.

- To cite this document: BenchChem. [2-Benzhydryl-2H-pyran-4(3H)-one as a chemical probe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3285519#2-benzhydryl-2h-pyran-4-3h-one-as-a-chemical-probe\]](https://www.benchchem.com/product/b3285519#2-benzhydryl-2h-pyran-4-3h-one-as-a-chemical-probe)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com